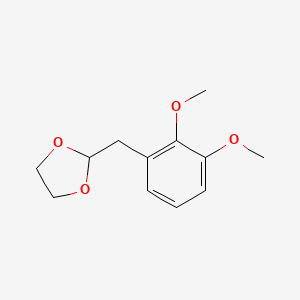

3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene

Descripción general

Descripción

3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene is an organic compound that features a benzene ring substituted with a 1,3-dioxolane moiety and two methoxy groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene typically involves the reaction of a benzene derivative with a 1,3-dioxolane precursor. One common method is the Wittig olefination, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired product . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The dioxolane ring can be reduced to form diols.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of diols.

Substitution: Formation of halogenated or nitrated benzene derivatives.

Aplicaciones Científicas De Investigación

Synthesis Intermediate

3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene serves as a valuable intermediate in the synthesis of more complex organic molecules. The presence of the dioxolane ring enhances its reactivity, making it suitable for various chemical transformations.

Pharmacological Investigations

Research has indicated that compounds with similar structures may exhibit pharmacological properties such as:

- Anti-inflammatory Activity : Compounds containing methoxy groups have been studied for their potential to inhibit inflammatory pathways.

- Antioxidant Properties : The antioxidant capacity of related compounds suggests that this compound could be explored for protective effects against oxidative stress .

Table 1: Comparison of Pharmacological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| Compound A | Anti-inflammatory | |

| Compound B | Antioxidant | |

| This compound | Potentially similar activities |

Case Study 1: Anti-inflammatory Studies

A study investigated the anti-inflammatory effects of methoxy-substituted compounds similar to this compound. Results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be applicable to this compound .

Case Study 2: Antioxidant Activity

Research on analogs demonstrated that compounds with a dioxolane structure exhibited strong antioxidant activity by scavenging free radicals. This property could be explored further for therapeutic applications in oxidative stress-related diseases .

Industrial Applications

In addition to its research applications, this compound may find uses in:

Mecanismo De Acción

The mechanism of action of 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene involves its interaction with specific molecular targets and pathways. For instance, in biological applications, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The dioxolane moiety can enhance the compound’s stability and reactivity, facilitating its interaction with target molecules.

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: Used in similar synthetic applications, particularly in Wittig olefination.

1,3-Dioxanes: Structurally related compounds that also feature a dioxolane ring but differ in their substitution patterns.

Uniqueness

3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene is unique due to the presence of both the dioxolane ring and the methoxy groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Actividad Biológica

3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene is a chemical compound characterized by its unique structural features, including a dioxolane ring and a dimethoxy-substituted benzene moiety. This combination may impart distinct biological properties and reactivity, making it a subject of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

- Molecular Formula: C₁₂H₁₆O₄

- Molecular Weight: 224.26 g/mol

- Structural Features:

- A five-membered cyclic ether (dioxolane)

- Two methoxy groups on the benzene ring

The presence of both the dioxolane ring and the dimethoxy groups contributes to its potential applications in various fields, including drug development and chemical synthesis .

Synthesis

The synthesis of this compound typically involves:

- Reagents: Benzene derivatives and dioxolane precursors.

- Methods: Common synthetic methods include Wittig olefination and acetalization reactions.

These methods allow for the formation of the compound in high yield, facilitating its use in further biological studies .

Biological Activity

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities:

Antibacterial and Antifungal Activity

A study on related 1,3-dioxolanes demonstrated significant antibacterial activity against various strains including Staphylococcus aureus and Candida albicans. Although specific data for this compound is limited, the structural similarities suggest potential efficacy against similar pathogens .

| Compound | MIC Value (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 625–1250 | S. aureus |

| Compound B | <1000 | C. albicans |

While detailed mechanisms for this compound are not fully elucidated, it is hypothesized that it may act as a ligand interacting with specific receptors or enzymes. The dioxolane moiety could enhance stability and reactivity, promoting interactions that modulate biological pathways .

Case Studies

Case Study 1: Antifungal Screening

In a comparative study of various dioxolane derivatives, compounds structurally similar to this compound showed promising antifungal activity against Candida albicans. These findings indicate that modifications to the dioxolane structure could lead to enhanced biological efficacy.

Case Study 2: Antibacterial Activity

Another investigation into 1,3-dioxolane derivatives revealed effective antibacterial properties against Staphylococcus epidermidis and Pseudomonas aeruginosa. This suggests that further exploration of this compound could yield valuable insights into its potential as an antibacterial agent .

Research Applications

The compound is being explored for:

- Fluorescent Probes: Used in detecting biomolecules such as cysteine.

- Drug Development: Investigated for potential antibacterial and antitumor activities.

These applications underscore its significance in both academic research and industrial applications .

Q & A

Basic Questions

Q. What are the established synthetic methodologies for 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene, and what factors influence the choice of methylating agents?

The synthesis typically involves functionalizing 1,2-dimethoxybenzene with a dioxolane-methyl group. Key methods include:

- Catechol Methylation : Reacting catechol with methylating agents (e.g., dimethyl sulfate, dimethyl carbonate) under controlled conditions. The choice of methylating agent depends on reactivity, toxicity, and environmental impact. For example, dimethyl sulfate offers high reactivity but produces corrosive byproducts, while dimethyl carbonate is greener but requires specific catalysts .

- Electrochemical Trimerization : Electro-oxidative methods using alternating current electrolysis to stabilize reactive intermediates, avoiding precipitate formation .

Table 1: Comparison of Methylating Agents

Q. How does the ortho-dimethoxy substitution pattern influence electronic properties and reactivity?

The ortho-dimethoxy groups on the benzene ring enhance electron density, activating the ring toward electrophilic aromatic substitution (SEAr). This substitution pattern directs incoming electrophiles to specific positions (e.g., para to the methoxy groups) due to steric and electronic effects. Computational studies show that solvent polarity (e.g., dichloromethane vs. acetonitrile) and Lewis acids (e.g., BF₃) further modulate regioselectivity .

Advanced Research Questions

Q. How do solvent polarity and Lewis acid catalysts modulate SEAr regioselectivity in derivatives of this compound?

- Solvent Effects : Polar solvents stabilize charged intermediates, altering reaction pathways. For example, low-polarity solvents favor kinetic control, while high-polarity solvents stabilize transition states .

- Lewis Acid Catalysts : BF₃ coordinates with methoxy groups, enhancing electrophile activation and directing substitution to specific sites. DFT studies reveal that BF₃ reduces activation energy by 15–20 kJ/mol in SEAr reactions .

Q. What computational approaches predict the reactivity of this compound in SEAr reactions?

Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) and Fukui indices to identify reactive sites. For example:

- HOMO Maps : Highlight electron-rich regions susceptible to electrophilic attack.

- Transition State Analysis : Predicts regioselectivity by comparing energy barriers for different substitution pathways .

Q. How can contradictions in reported yields for dimethyl carbonate vs. dimethyl sulfate as methylating agents be resolved?

Discrepancies arise from differences in catalysts, reaction conditions, and purification methods. For instance:

- Dimethyl Carbonate : Requires alkali-free conditions and catalysts like K₂CO₃ for >96% conversion but may underperform in low-temperature setups.

- Dimethyl Sulfate : Achieves high yields rapidly but generates acidic waste, complicating isolation. Researchers must optimize temperature, catalyst loading, and workup protocols .

Table 2: Key Reactivity Factors for SEAr

Q. What electrochemical strategies enable functionalization of 1,2-dimethoxybenzene derivatives?

Alternating current (AC) electrolysis prevents electrode passivation by radical cation intermediates, enabling efficient trimerization. For example, AC electrolysis at 10 Hz in CH₃CN achieves 66% yield for trimerized products, bypassing precipitate formation .

Q. How does the dioxolane moiety influence conformational flexibility and ion transport in molecular crystals?

The dioxolane group introduces steric bulk and oxygen lone pairs, facilitating lithium-ion coordination. For instance, Li(TFSA)(1,2-dimethoxybenzene) exhibits ionic conductivity via hopping mechanisms, with activation energies comparable to Mg²⁺-conductive analogs (78–84 kJ/mol) .

Q. Data Contradiction Analysis

Q. Conflicting reports on ozonolysis of 1,2-dimethoxybenzene derivatives: How does the dioxolane substituent affect product distribution?

Ozonolysis of 1,2-dimethoxybenzene primarily yields aldehydes and ketones. However, the dioxolane group may form stable ozonides or undergo ring-opening, altering product profiles. Comparative studies using GC-MS and retention indices (RI) are recommended to resolve discrepancies .

Propiedades

IUPAC Name |

2-[(2,3-dimethoxyphenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-13-10-5-3-4-9(12(10)14-2)8-11-15-6-7-16-11/h3-5,11H,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXBDMUVLULSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645870 | |

| Record name | 2-[(2,3-Dimethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-21-2 | |

| Record name | 2-[(2,3-Dimethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.